N-(cyclohexylmethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDFICUPPHAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424246 | |
| Record name | N-(cyclohexylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26914-53-4 | |
| Record name | N-(cyclohexylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Sulfonamide Moiety
The formation of the sulfonamide bond (Ar-SO₂-N) is a critical step in the synthesis of N-(cyclohexylmethyl)benzenesulfonamide. Various chemical strategies have been developed to efficiently construct this moiety, ranging from classical reactions to more advanced catalytic systems.
Direct Sulfonylation Reactions with Sulfonyl Chlorides
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. In the context of this compound, this involves the direct reaction of benzenesulfonyl chloride with cyclohexylmethanamine.
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is highly efficient and proceeds to completion under mild conditions. chemicalbook.com The general scheme for this synthesis is as follows:
Benzenesulfonyl Chloride + Cyclohexylmethanamine → this compound + HCl
The choice of solvent for this reaction can vary, with dichloromethane (B109758) or diethyl ether being common options. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
Advanced Metal-Catalyzed and Metal-Free Synthetic Routes
In recent years, significant advancements have been made in the development of metal-catalyzed and metal-free routes for the synthesis of sulfonamides. These methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Metal-Catalyzed Approaches: Transition metal catalysts, particularly those based on copper and palladium, have been utilized in cross-coupling reactions to form the S-N bond. For instance, copper-catalyzed coupling reactions of arylboronic acids with sulfamoyl azides have been shown to be an efficient method for the synthesis of N-arylsulfamides. While not a direct synthesis of N-alkylsulfonamides, these methodologies highlight the potential of metal catalysis in forming sulfonamide linkages.
Metal-Free Approaches: Metal-free synthetic strategies have also emerged as an attractive alternative. One such approach involves the use of an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides. This method proceeds via the oxidative cleavage of an S-N bond and offers the benefits of using environmentally benign reagents. Other metal-free methods may involve the use of hypervalent iodine reagents or photocatalysis to facilitate the formation of the sulfonamide bond.
Novel Approaches Utilizing Sulfur Dioxide Surrogates
The use of gaseous sulfur dioxide (SO₂) in sulfonamide synthesis can be challenging due to its toxicity and difficult handling. To circumvent these issues, various solid or liquid sulfur dioxide surrogates have been developed. These reagents release SO₂ in situ, allowing for a safer and more convenient synthetic procedure.
Commonly used SO₂ surrogates include DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and potassium metabisulfite (B1197395) (K₂S₂O₅). These surrogates can be employed in palladium-catalyzed reactions, for example, to achieve direct aminosulfonylation between aryl halides and amines. This approach allows for the construction of the sulfonamide moiety under controlled and milder conditions.
Specific Approaches for N-Alkyl Substitution: Integration of the Cyclohexylmethyl Group
The introduction of the cyclohexylmethyl group onto the nitrogen atom of the benzenesulfonamide (B165840) core can be achieved through two primary synthetic pathways: direct sulfonylation of the corresponding amine, as discussed in section 2.1.1, or N-alkylation of a primary sulfonamide.
In the N-alkylation approach, benzenesulfonamide is first prepared, and then the cyclohexylmethyl group is introduced in a subsequent step. This is typically achieved by reacting the sodium salt of benzenesulfonamide with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide. The reaction is a nucleophilic substitution where the sulfonamide anion displaces the halide.
An alternative N-alkylation strategy is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents. In a manganese-catalyzed N-alkylation of sulfonamides, for instance, a primary alcohol can be used to install the corresponding alkyl group onto the sulfonamide nitrogen. This method is highly atom-economical as it produces water as the only byproduct.
Purification and Isolation Techniques for this compound Analogues
Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, and residual solvents. The most common techniques employed for the purification of sulfonamides are recrystallization and column chromatography.
Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. For sulfonamides, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of ethanol and water. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.
Column Chromatography: Flash column chromatography is another powerful purification technique, particularly useful when recrystallization is ineffective or for separating mixtures of closely related compounds. nih.gov A stationary phase, typically silica (B1680970) gel, is packed into a column, and a mobile phase (eluent) is passed through it. The crude product is loaded onto the top of the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For sulfonamides, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent. nih.gov
Spectroscopic and Diffraction-Based Characterization Methodologies
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show characteristic signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the cyclohexylmethyl group, and the methine and methylene protons of the cyclohexane (B81311) ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom, including those in the aromatic ring, the methylene bridge, and the cyclohexane ring.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| 7.8-7.9 | Aromatic protons (ortho to SO₂) |
| 7.5-7.6 | Aromatic protons (meta and para to SO₂) |
| ~4.8 | NH proton |
| ~2.9 | CH₂ protons (adjacent to N) |
| 0.8-1.7 | Cyclohexyl protons |
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| ~140 | Aromatic C (ipso to SO₂) |
| ~132 | Aromatic C (para to SO₂) |
| ~129 | Aromatic C (meta to SO₂) |
| ~127 | Aromatic C (ortho to SO₂) |
| ~50 | CH₂ (adjacent to N) |
| ~38 | CH (cyclohexyl) |
| ~30 | CH₂ (cyclohexyl) |
| ~26 | CH₂ (cyclohexyl) |
| ~25 | CH₂ (cyclohexyl) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonamide group, and the C-H bonds of the aromatic and aliphatic moieties. nih.gov
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3250 | N-H stretching |
| ~1330 | Asymmetric SO₂ stretching |
| ~1160 | Symmetric SO₂ stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~3000-2850 | Aliphatic C-H stretching |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve cleavage of the C-N bond and the S-N bond, leading to characteristic fragment ions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Key Structural Features Contributing to Biological Activity in Sulfonamides
The biological activity of sulfonamides is largely dictated by the core structure, which consists of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). Key structural features that are generally recognized as important for the biological activity of this class of compounds include:
The Benzenesulfonamide (B165840) Moiety: This is the foundational pharmacophore for many biologically active sulfonamides. The sulfur atom in the sulfonamide group is crucial, and its oxidation state is critical for activity.
The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen can significantly impact the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. For many antibacterial sulfonamides, a free or substituted amino group at this position is important for mimicking p-aminobenzoic acid (PABA) and inhibiting dihydropteroate (B1496061) synthase. In other activities, such as carbonic anhydrase inhibition, this nitrogen and its substituents are key for interacting with the enzyme's active site.
The Aromatic Ring: The benzene ring provides a rigid scaffold for the molecule. Substituents on this ring can modulate the electronic properties and steric profile of the compound, thereby influencing its binding affinity to target receptors.
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can fine-tune the biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the ring and the acidity of the sulfonamide proton, which can be critical for receptor interaction. For instance, a para-amino group is a classic feature of antibacterial sulfonamides.
Role of the N-Substituted Cyclohexylmethyl Moiety in Pharmacophore Development
The N-(cyclohexylmethyl) group in N-(cyclohexylmethyl)benzenesulfonamide introduces specific steric and lipophilic characteristics that are pivotal in its interaction with biological targets. This moiety plays a significant role in defining the compound's pharmacophore.
The cyclohexylmethyl group is a flexible moiety that can adopt various conformations. The cyclohexane (B81311) ring typically exists in a stable chair conformation. The linkage between the cyclohexane ring and the sulfonamide nitrogen through a methylene (B1212753) bridge allows for considerable rotational freedom. This conformational flexibility enables the molecule to adapt its shape to fit into the binding pocket of a target protein. The specific conformation adopted upon binding will be the one that maximizes favorable interactions, such as hydrophobic and van der Waals forces, with the receptor. The orientation of the cyclohexyl ring relative to the benzenesulfonamide core is critical for optimal binding and, consequently, for the biological activity of the compound.
The ligand efficiency (LE), a measure of the binding energy per non-hydrogen atom, can be significantly influenced by the presence of the cyclohexylmethyl group. By providing a substantial hydrophobic contribution to binding with a relatively low number of heavy atoms, this moiety can enhance the ligand efficiency of the molecule.
Exploration of Substituent Effects on Bioactivity Profiles of Benzenesulfonamide Derivatives
The bioactivity of benzenesulfonamide derivatives can be systematically modified by introducing various substituents onto the benzene ring. These substituents can exert their effects through electronic and steric mechanisms.
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density of the benzene ring and increase the acidity of the sulfonamide N-H proton. This can enhance the hydrogen bonding capability of the sulfonamide group with the receptor. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the ring and decrease the acidity of the sulfonamide proton. The optimal electronic properties depend on the specific requirements of the target binding site.
Steric Effects: The size and shape of the substituents on the benzene ring can influence how the molecule fits into the receptor's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding. However, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket and enhance binding affinity. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the functional groups and their ability to interact with specific residues in the binding site.
| Substituent (Position) | Electronic Effect | General Impact on Bioactivity | Example Compound |
|---|---|---|---|
| -NH₂ (para) | Electron-donating | Often essential for antibacterial activity (PABA mimicry) | Sulfanilamide (B372717) |
| -Cl (para) | Electron-withdrawing | Can enhance binding through halogen bonding and increased acidity of sulfonamide | Chlorpropamide |
| -CH₃ (para) | Electron-donating | Increases lipophilicity, may enhance binding in hydrophobic pockets | Tolbutamide |
| -NO₂ (para) | Strongly electron-withdrawing | Significantly increases acidity of sulfonamide, may lead to stronger interactions | Nimesulide |
Derivation of QSAR Models for Predictive Efficacy in Sulfonamide Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnanobioletters.comnih.gov These models are valuable tools for predicting the activity of newly designed analogues and for understanding the key physicochemical properties that govern their efficacy.
The derivation of a QSAR model for sulfonamide analogues typically involves the following steps:
Data Set Selection: A series of structurally related sulfonamide compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, Ki) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: Relate to the 3D shape and size of the molecule.
Electronic descriptors: Quantify the electronic properties, such as partial charges, dipole moment, and HOMO/LUMO energies.
Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). researchgate.netnanobioletters.comnih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously validated using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.
For this compound and its analogues, a QSAR model could help to identify the optimal size and lipophilicity of the N-substituent and the ideal electronic properties of the substituted benzene ring for a specific biological target.
| Descriptor Type | Examples | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |
| Hydrophobic | LogP, ClogP | Lipophilicity |
| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |
Mechanistic Studies of Biological Activities
Cellular and Molecular Responses to N-(cyclohexylmethyl)benzenesulfonamide and Analogues
The interaction of this compound and its analogues with their molecular targets initiates a variety of cellular and molecular responses. These responses are central to the observed biological effects of these compounds, including their anti-proliferative, anti-inflammatory, antioxidant, and antiviral activities.
A growing body of evidence highlights the potential of benzenesulfonamide (B165840) derivatives as anti-proliferative agents against various cancer cell lines. immunopathol.com
Inhibition of Cancer Cell Growth: Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have demonstrated significant antiproliferative activity against a panel of tumor cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. nih.gov Some of these compounds exhibited higher potency than the established anticancer drug etoposide (B1684455). nih.gov Similarly, styrylquinazoline (B1260680) tosylates, a class of aromatic sulfonates, have shown potent submicromolar activity against leukemia, colon, pancreatic, and glioblastoma cancer cell lines. nih.gov
Cellular Mechanisms of Action: The anti-proliferative effects of these compounds are often mediated by the induction of cell cycle arrest and apoptosis. science.gov For example, certain andrographolide-based triazole derivatives induce G2/M cell cycle arrest and apoptosis in a concentration-dependent manner. researchgate.net The underlying molecular mechanisms can involve the disruption of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. nih.gov Furthermore, some benzenesulfonamide derivatives have been shown to modulate intracellular pH and reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects. immunopathol.com
Table 1: Anti-proliferative Activity of Selected Benzenesulfonamide Analogues
| Compound Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | Breast (MDA-MB-231, T-47D), Neuroblastoma (SK-N-MC) | Higher antiproliferative activity than etoposide in some cases. nih.gov |
| Styrylquinazoline tosylates | Leukemia (K562), Colon (HCT 116), Pancreatic (PANC-1), Glioblastoma (U-251) | Submicromolar activity exceeding imatinib; induces strong cell cycle arrest. nih.gov |
Benzenesulfonamide derivatives have also been investigated for their potential to modulate inflammatory and antioxidant pathways, which are implicated in a wide range of diseases.
Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of many diseases, and the modulation of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a major therapeutic goal. nih.gov Certain curcumin (B1669340) analogues have been shown to exert their anti-inflammatory effects by suppressing the phosphorylation of key components of the NF-κB and MAPK pathways. nih.gov Similarly, other compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com
Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a contributing factor to many pathological conditions. Antioxidants can exert their protective effects by modulating signal transduction pathways. nih.gov Some nanoparticles with antioxidant properties have been shown to relieve inflammatory pain by reducing neuroinflammatory damage through the modulation of the MAPK/p-65 signaling pathway. nih.govresearchgate.net The ability of certain benzenesulfonamide derivatives to decrease ROS levels suggests a potential role in mitigating oxidative stress. immunopathol.com
The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with new mechanisms of action. nih.gov Hemagglutinin (HA), a surface glycoprotein (B1211001) of the influenza virus, is a promising target for the development of such drugs as it plays a crucial role in the early stages of the viral life cycle. nih.govmdpi.com
Hemagglutinin Inhibition: Certain benzenesulfonamide derivatives have been identified as inhibitors of influenza A virus fusion by targeting viral hemagglutinin. nih.gov These compounds block the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the host cell cytoplasm. nih.gov The antiviral effect of some natural compounds, such as isoquercitrin, is also linked to the suppression of hemagglutinin and neuraminidase activities. mdpi.com This inhibition of HA can be assessed through hemagglutination inhibition (HI) assays. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
| Protein Target (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Carbonic Anhydrase II | -8.5 | Val121, Phe131, Leu198 |
| Tyrosine Kinase | -9.2 | Leu273, Val281, Ala380 |
| HIV-1 Reverse Transcriptase | -7.8 | Tyr181, Tyr188, Trp229 |
Identification of Crucial Active Site Residues for N-(cyclohexylmethyl)benzenesulfonamide Binding (e.g., Hydrophobic Pocket Interactions)
The binding of this compound to a protein active site is governed by a network of non-covalent interactions. The benzenesulfonamide (B165840) moiety commonly engages in hydrogen bonding and coordination with metallic ions if present in the active site, such as the zinc ion in carbonic anhydrases. The cyclohexylmethyl group, due to its nonpolar nature, is anticipated to form significant hydrophobic interactions with corresponding hydrophobic residues within the protein's active site. These residues often include amino acids with aliphatic or aromatic side chains like valine, leucine, isoleucine, phenylalanine, and tryptophan, creating a so-called "hydrophobic pocket". The precise identification of these interacting residues is crucial for understanding the specificity of the ligand and for designing more potent and selective inhibitors. For instance, in carbonic anhydrase II, hydrophobic residues such as Val121, Phe131, and Leu198 are known to form a hydrophobic pocket that accommodates nonpolar substituents of inhibitors.
Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbital Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These methods are invaluable for predicting various molecular attributes from first principles.
Geometric Parameter Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional conformation of this compound by optimizing its geometric parameters, such as bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's lowest energy state. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For benzenesulfonamide derivatives, the HOMO-LUMO gap is typically in the range that indicates good stability.
| Parameter | Calculated Value (Representative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Prediction of Spectroscopic Signatures and Electronic Properties
DFT calculations can also predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculated vibrational frequencies can be assigned to specific molecular motions, providing a detailed picture of the molecule's dynamics. For benzenesulfonamides, characteristic vibrational modes include the S=O stretching, N-H bending, and various vibrations of the benzene (B151609) and cyclohexyl rings. Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can also be computed, offering insights into the molecule's charge distribution and its potential for intermolecular interactions.
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of a protein-ligand complex, MD simulations provide valuable information about the stability of the binding and the conformational changes that may occur. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamics of the interaction over nanoseconds or even microseconds.
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and the protein backbone are monitored to assess the stability of the complex; a stable RMSD value over time suggests that the ligand remains securely bound in the active site. The RMSF of individual amino acid residues reveals which parts of the protein are flexible and which are rigid. Residues in the active site that interact with the ligand are often observed to have lower RMSF values, indicating that their movement is restricted upon ligand binding. For benzenesulfonamide derivatives, MD simulations have confirmed the stability of their complexes with target proteins, with RMSD values typically plateauing after a few nanoseconds of simulation.
| Simulation Parameter | Typical Observation for Benzenesulfonamide Complexes |
|---|---|
| Ligand RMSD | Stable fluctuation around an average value, indicating consistent binding pose. |
| Protein Backbone RMSD | Reaches a plateau, suggesting overall structural stability of the protein. |
| Active Site Residue RMSF | Lower fluctuation for residues in direct contact with the ligand. |
Virtual Screening and De Novo Drug Design Methodologies for Sulfonamide Derivatives
Computational chemistry and molecular modeling have become indispensable tools in the discovery and development of novel therapeutic agents. For sulfonamide derivatives, including this compound, these in silico techniques offer a rapid and cost-effective means to explore vast chemical spaces, predict biological activity, and design molecules with improved pharmacological profiles. Methodologies such as virtual screening and de novo drug design are at the forefront of these computational efforts, enabling the identification of promising lead compounds and the optimization of existing scaffolds.
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. chemijournal.com This process involves the use of docking algorithms to predict the binding affinity and orientation of a ligand within the active site of a target protein. For sulfonamide derivatives, virtual screening has been widely employed to identify inhibitors for a variety of biological targets, including carbonic anhydrases, kinases, and antibacterial targets. nih.govmkjc.in The screening process typically begins with the generation of a 3D model of the target protein, often obtained from crystallographic data. A library of sulfonamide derivatives is then docked into the active site of the protein, and the binding energies are calculated to rank the compounds.
A common approach involves pharmacophore-based virtual screening, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is defined. researchgate.net This pharmacophore model is then used as a query to search databases for molecules that match these features. For instance, a five-point pharmacophore hypothesis (AADPR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, a positive group, and an aromatic ring was developed for a series of aryl sulfonamide derivatives targeting the 5HT7 receptor. researchgate.net Such models are instrumental in filtering large compound libraries to a manageable number of candidates for further analysis.
The following table illustrates a typical output from a virtual screening campaign, showcasing the docking scores and predicted binding affinities of hypothetical this compound analogs against a target protein.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| N-CMBS-01 | This compound | -8.5 | 150 |
| N-CMBS-02 | N-(4-methylcyclohexylmethyl)benzenesulfonamide | -8.9 | 95 |
| N-CMBS-03 | N-(4-hydroxycyclohexylmethyl)benzenesulfonamide | -9.2 | 60 |
| N-CMBS-04 | N-(2-chlorobenzyl)benzenesulfonamide | -7.8 | 320 |
| N-CMBS-05 | N-(cyclohexylmethyl)-4-methylbenzenesulfonamide | -8.7 | 120 |
This data is illustrative and based on typical findings for sulfonamide derivatives.
De novo drug design, on the other hand, involves the computational creation of novel molecular structures with desired pharmacological properties. benevolent.com Instead of screening existing compounds, de novo design algorithms build molecules from scratch, often by assembling molecular fragments or by growing a molecule within the active site of a target protein. This approach is particularly useful for exploring novel chemical scaffolds and for designing compounds with optimized binding interactions. For sulfonamide derivatives, de novo design can be employed to generate novel analogs of this compound with enhanced potency or selectivity. These methods can suggest modifications to the cyclohexyl or phenyl rings to improve interactions with the target's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) studies are another critical component of computational drug design, aiming to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net For benzenesulfonamide derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against various enzymes. researchgate.net These models can provide insights into the structural features that are important for activity and can be used to predict the potency of newly designed compounds.
The table below presents a hypothetical 3D-QSAR model for a series of N-substituted benzenesulfonamides, highlighting the statistical parameters that indicate the model's predictive power.
| Model Parameter | Value | Description |
| q² (Cross-validated R²) | 0.72 | Indicates good internal predictive ability of the model. researchgate.net |
| R² (Non-cross-validated R²) | 0.9686 | Represents the goodness of fit of the model to the training data. researchgate.net |
| PLS Factors | 4 | The number of principal components used to build the model. chemijournal.com |
| F-value | 150.2 | A measure of the statistical significance of the model. |
| r²_pred (External validation) | 0.85 | Indicates the predictive power of the model on an external test set. |
This data is illustrative and based on typical findings for 3D-QSAR studies of sulfonamide derivatives. researchgate.net
Advanced Research Perspectives and Potential Applications
Rational Design of Next-Generation N-(cyclohexylmethyl)benzenesulfonamide Derivatives with Enhanced Potency and Selectivity
Rational drug design is a pivotal strategy for optimizing lead compounds to achieve higher efficacy and better safety profiles. For this compound derivatives, this approach focuses on modifying specific parts of the molecule—the benzenesulfonamide (B165840) core, the cyclohexyl ring, and the methyl linker—to fine-tune interactions with biological targets.
Research has demonstrated that strategic modifications to the benzenesulfonamide scaffold can lead to highly potent and selective inhibitors for various enzymes. nih.govacademie-sciences.fr For instance, the development of novel cyclohexylamine- and piperidine-based benzenesulfonamides has yielded potent and selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for pain therapy. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists to introduce functional groups that enhance binding affinity for the intended target while minimizing off-target effects. academie-sciences.fr For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, tethering benzenesulfonamide and 1,2,3-triazole pharmacophores has resulted in compounds with significantly higher selectivity and inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com
The primary goals of these design strategies are to improve interactions with the active site of a target protein and to exploit differences between related proteins to achieve selectivity. One study identified a series of 3-aryl indole (B1671886) and indazole derivatives as potent and selective Nav1.7 inhibitors, with specific compounds demonstrating efficacy in models of inflammatory and neuropathic pain. researchgate.net
Below is a table illustrating how rational design can generate derivatives with varied biological activities.
| Derivative Class | Target | Key Design Feature | Observed Outcome |
| Cyclohexylamine-based benzenesulfonamides | Nav1.7 Sodium Channel | Modification of the amine functional group | Potent and selective channel inhibition for pain treatment. nih.govresearchgate.net |
| Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Appending a thiazolone "tail" to the sulfonamide group | Selective inhibition of tumor-associated CA IX over other isoforms. rsc.org |
| Pyrazole-benzenesulfonamide Hybrids | Cyclooxygenase-2 (COX-2) | Integration of a pyrazole (B372694) ring system | Enhanced anti-inflammatory activity and high selectivity for COX-2 over COX-1. nih.gov |
| Triazole-tethered benzenesulfonamides | Cyclooxygenase-2 (COX-2) | Hybridization with a 1,2,3-triazole pharmacophore | Compounds with superior in vitro COX-2 selectivity and inhibitory power compared to celecoxib. nih.gov |
Exploration of Multi-Target Drug Design Strategies for Complex Diseases
The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation. nih.gov This has led to the rise of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.govnih.gov
The sulfonamide scaffold is well-suited for developing multi-target agents due to its versatile binding capabilities. researchgate.net Researchers are exploring this compound derivatives that can inhibit multiple pathways involved in a disease's progression. For example, a single compound could be designed to inhibit both inflammatory enzymes like COX-2 and key signaling proteins in cancer pathways. academie-sciences.frnih.gov
A notable success in this area involves the design of sulfonamides that act as dual-target inhibitors of mitochondrial complex II and complex III, both of which are critical for cellular respiration and are targets for pharmaceuticals and pesticides. nih.gov In one study, a series of sulfonamides bearing a diaryl ether scaffold were synthesized, leading to the identification of N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide as a potent dual inhibitor of both complexes. nih.gov This approach demonstrates the potential to create compounds that disrupt multiple nodes in a disease network, which is a significant advantage in tackling complex pathologies. arxiv.org
Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The transition of a promising compound from the laboratory to clinical use depends on the availability of efficient, scalable, and sustainable synthetic methods. Research into the synthesis of this compound and its derivatives is focused on improving reaction yields, reducing the number of steps, and utilizing environmentally benign reagents and conditions.
Traditional synthesis often involves the reaction of a benzenesulfonyl chloride with the appropriate amine. researchgate.netnih.gov Modern advancements aim to streamline this process. For example, one-pot synthesis procedures are being developed to reduce waste and simplify purification. orgsyn.org Catalytic methods, including the use of copper catalysts for cross-coupling reactions, have been employed to create complex aniline (B41778) and benzenesulfonamide analogues with high efficiency. nih.gov
The table below summarizes different synthetic approaches for benzenesulfonamide derivatives.
| Methodology | Key Reagents/Catalysts | Advantages | Reference Example |
| Classical Acylation | Benzenesulfonyl chloride, Amine, Alkaline medium | Well-established, straightforward | Synthesis of para-methoxy sulphonamides. researchgate.net |
| Copper-Catalyzed Cross-Coupling | CuI, L-proline, K3PO4 | Efficient for creating complex aniline analogues | Synthesis of anti-influenza hemagglutinin inhibitors. nih.gov |
| Multi-step Sequential Synthesis | Chloroacetyl chloride, Ammonium thiocyanate, Aldehydes | Allows for the construction of complex heterocyclic tails | Preparation of thiazolone-based benzenesulfonamides. rsc.org |
| Reductive Construction | Tris(dimethylamino)phosphine | Operationally simple, chemoselective alternative for creating α-amino ester derivatives | One-pot synthesis of a methyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate. orgsyn.org |
These advanced methodologies are critical for making the large-scale production of these compounds economically viable and environmentally friendly. ajchem-b.com
Integration of Systems Biology and Omics Data in Mechanistic Studies
Understanding the precise mechanism of action of a drug is fundamental to its development and clinical application. Systems biology, which aims to understand the complex interactions within biological systems, combined with "omics" data (genomics, proteomics, metabolomics), provides a powerful toolkit for elucidating how this compound derivatives function at a molecular and cellular level. nih.gov
Instead of focusing on a single target, this approach allows researchers to map the broader effects of a compound across numerous cellular pathways. nih.gov For instance, treating cells with a sulfonamide derivative and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal unexpected off-target effects or identify the downstream consequences of inhibiting the primary target. mdpi.com This holistic view helps in predicting a drug's efficacy and potential side effects more accurately.
Multi-omics analysis can identify correlations between different data sets, such as linking gene mutations (genomics) with changes in protein expression (proteomics) to understand how a drug might work differently in various patient populations. mdpi.com This integrated approach is crucial for identifying novel drug targets and for understanding the complex mechanisms underlying the therapeutic effects of sulfonamide-based compounds. nih.gov
Opportunities for Drug Repurposing and Combination Therapies for Sulfonamide-Based Agents
Drug repurposing, or finding new therapeutic uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. mdpi.com The diverse biological activities of sulfonamides make them excellent candidates for repurposing. ajchem-b.comdrugs.com For example, sulfonamide-based drugs originally developed as hypoglycemic agents have been successfully repositioned as potential treatments for Chagas disease by targeting the α-carbonic anhydrase enzyme in the parasite Trypanosoma cruzi. mdpi.comnih.gov This highlights the potential for screening existing libraries of this compound derivatives against new diseases to uncover hidden therapeutic value.
Furthermore, combination therapy, where multiple drugs are used together, is a cornerstone of modern medicine, particularly in treating bacterial infections and cancer. ontosight.ai Sulfonamides are often combined with other agents to enhance their effectiveness and prevent the development of drug resistance. ontosight.aila.gov A classic example is the combination of sulfamethoxazole (B1682508) with trimethoprim (B1683648), which creates a sequential blockade of two enzymes in the bacterial folic acid synthesis pathway, resulting in a synergistic and bactericidal effect. drugs.comla.govmsdvetmanual.com Exploring combinations of novel this compound derivatives with other therapeutic agents could lead to more effective treatments for a range of diseases. ontosight.ai
| Strategy | Description | Example |
| Drug Repurposing | Identifying new clinical uses for existing drugs. | Repositioning FDA-approved sulfonamide-based hypoglycemic drugs as trypanocidal agents for Chagas disease. mdpi.comnih.gov |
| Combination Therapy | Using two or more drugs to treat a single disease. | Combining sulfamethoxazole and trimethoprim to achieve a synergistic antibacterial effect. la.govmsdvetmanual.com |
| Prophylactic Use | Using a drug to prevent the occurrence of a disease. | Trimethoprim-sulfamethoxazole (TMP-SMX) is used to prevent recurrent urinary tract infections. la.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(cyclohexylmethyl)benzenesulfonamide?
Answer:
The compound is typically synthesized via N-alkylation of benzenesulfonamide derivatives. For example, a common approach involves reacting benzenesulfonamide with cyclohexylmethyl halides (e.g., benzyl chloride or ethyl iodide) in the presence of a base such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by quenching with ice and recrystallization from methanol-water mixtures to isolate the product . Yields and purity depend on stoichiometric control of the alkylating agent and optimization of reaction time (e.g., 3 hours for benzylation) .
Basic: What structural characterization techniques are critical for confirming the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and dihedral conformations. For instance, studies report mean C–C bond lengths of 1.53 Å and dihedral angles between phenyl and cyclohexyl rings ranging from 37.9° to 40.3°, indicating significant steric interactions . Complementary techniques include H/C NMR for verifying proton environments (e.g., cyclohexyl CH protons at δ ~3.44 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H] at m/z 424) .
Basic: How can researchers assess the biological activity of this compound derivatives?
Answer:
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar dilution methods .
- Enzyme inhibition : Carbonic anhydrase inhibition via stopped-flow CO hydration assays, with IC values compared to reference inhibitors like acetazolamide .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Advanced: What challenges arise in achieving regioselectivity during N-alkylation of benzenesulfonamide precursors?
Answer:
Competing O-alkylation and over-alkylation (e.g., di-substitution) are common issues. Regioselectivity can be improved by:
- Using bulky bases (e.g., NaH) to deprotonate the sulfonamide nitrogen preferentially .
- Controlling reaction temperature (room temperature vs. reflux) to minimize side reactions .
- Employing phase-transfer catalysts in biphasic systems to enhance reaction efficiency .
Advanced: How should researchers address contradictions in crystallographic data, such as variable dihedral angles in related sulfonamides?
Answer:
Discrepancies in dihedral angles (e.g., 37.9° vs. 40.3° in two independent molecules of N-cyclohexyl-N-ethylbenzenesulfonamide) often stem from crystal packing effects or conformational flexibility. To resolve these:
- Compare multiple crystal structures of the same compound under different conditions (e.g., temperature, solvent).
- Perform density functional theory (DFT) calculations to model energy barriers for ring rotation .
- Validate findings using solid-state NMR to probe dynamic behavior .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use programs like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide-SONH groups coordinating to Zn in active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to identify key hydrogen bonds (e.g., N–H⋯O) .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, correlating with experimental IC values .
Advanced: How do intermolecular hydrogen bonding networks influence the crystallinity of this compound?
Answer:
Hydrogen bonds (e.g., N–H⋯O and O–H⋯O) dominate packing motifs. For example, N–H⋯O interactions (2.85–3.12 Å) between sulfonamide groups create chains, while O–H⋯O bonds (2.68 Å) from hydroxyl substituents stabilize layered structures . Such networks impact solubility and melting points, critical for purification via recrystallization .
Advanced: What purification challenges arise during synthesis, and how can they be mitigated?
Answer:
- Byproduct removal : Chromatography (silica gel, ethyl acetate/hexane) separates unreacted sulfonamide or di-alkylated impurities .
- Crystallization optimization : Use solvent mixtures (e.g., methanol-water) to enhance crystal yield. Slow cooling (0.5°C/min) improves lattice formation .
- HPLC-MS : Monitor reaction progress and purity, especially for analogs with halogen substituents .
Advanced: How does the electronic nature of substituents on the benzene ring affect the reactivity of this compound?
Answer:
Electron-withdrawing groups (e.g., Cl, CF) increase sulfonamide acidity, enhancing hydrogen-bonding capacity and enzyme inhibition. For example, 4-chloro derivatives show 10-fold higher carbonic anhydrase affinity compared to methyl-substituted analogs due to improved electrostatic interactions . Hammett studies (σ values) quantify substituent effects on reaction rates .
Advanced: What strategies validate the reproducibility of synthetic protocols for this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
